![molecular formula C8H12ClN3 B2631717 5,6,7,8-Tetrahydroquinoxalin-5-amine;hydrochloride CAS No. 2375274-61-4](/img/structure/B2631717.png)
5,6,7,8-Tetrahydroquinoxalin-5-amine;hydrochloride
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Overview
Description
5,6,7,8-Tetrahydroquinoxalin-5-amine;hydrochloride is a chemical compound with the molecular formula C8H11N3.ClH . It is often used in various scientific research.
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydroquinoxalin-5-amine;hydrochloride involves the use of 5-azido-5,6,7,8-tetrahydroquinoxaline . The reaction is carried out under a hydrogen atmosphere, and the product is obtained as an orange liquid, which rapidly turns dark brown .Molecular Structure Analysis
The InChI code for 5,6,7,8-Tetrahydroquinoxalin-5-amine;hydrochloride is 1S/C8H11N3.ClH/c9-6-2-1-3-7-8 (6)11-5-4-10-7;/h4-6H,1-3,9H2;1H . This indicates the presence of a chlorine atom in the compound, which is characteristic of hydrochlorides.Physical And Chemical Properties Analysis
5,6,7,8-Tetrahydroquinoxalin-5-amine;hydrochloride has a molecular weight of 185.66 . It is a powder at room temperature .Scientific Research Applications
For more technical details, you can find the Material Safety Data Sheet (MSDS) for 5,6,7,8-tetrahydroquinoxalin-5-amine hydrochloride here . Additionally, related compounds include 5,6,7,8-tetrahydroquinoxalin-2-amine (CAS Number: 155535-21-0) and 5,6,7,8-tetrahydroquinoxalin-5-amine (CAS Number: 502612-46-6) . Amerigo Scientific also offers this compound here . 🌟
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
5,6,7,8-tetrahydroquinoxalin-5-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.ClH/c9-6-2-1-3-7-8(6)11-5-4-10-7;/h4-6H,1-3,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUIKLAOPWENMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=NC=CN=C2C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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